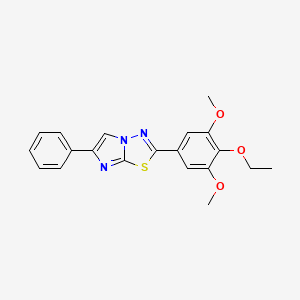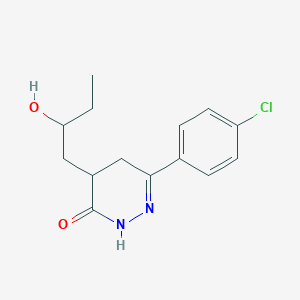
6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxybutyl side chain, and a dihydropyridazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of the Hydroxybutyl Side Chain: The hydroxybutyl side chain is attached via nucleophilic substitution reactions, often using alkyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridazinone derivatives with different degrees of saturation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of saturated dihydropyridazinone derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
- 6-(4-Chlorophenyl)-4-(2-hydroxyethyl)-4,5-dihydropyridazin-3(2H)-one
- 6-(4-Chlorophenyl)-4-(2-hydroxypropyl)-4,5-dihydropyridazin-3(2H)-one
- 6-(4-Chlorophenyl)-4-(2-hydroxyhexyl)-4,5-dihydropyridazin-3(2H)-one
Uniqueness
6-(4-Chlorophenyl)-4-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific hydroxybutyl side chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
属性
分子式 |
C14H17ClN2O2 |
|---|---|
分子量 |
280.75 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-5-(2-hydroxybutyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-12(18)7-10-8-13(16-17-14(10)19)9-3-5-11(15)6-4-9/h3-6,10,12,18H,2,7-8H2,1H3,(H,17,19) |
InChI 键 |
KHBMPCFWAMVCCL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC1CC(=NNC1=O)C2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


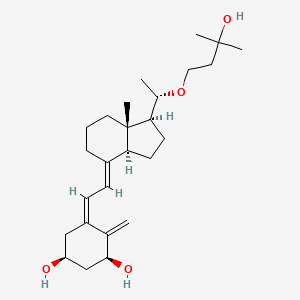
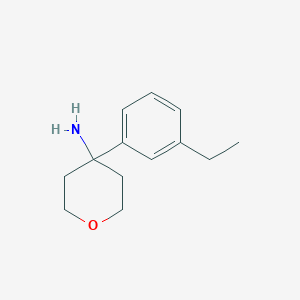
![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
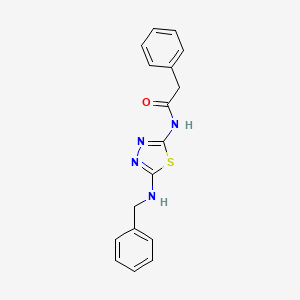
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
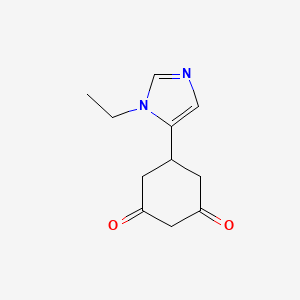
![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
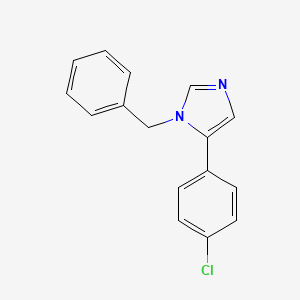
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)

![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
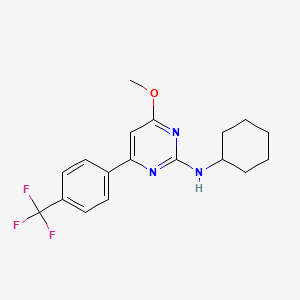
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
